1-(3-bromo-4-fluorophenyl)butane-2,3-diol 1-(3-bromo-4-fluorophenyl)butane-2,3-diol
Brand Name: Vulcanchem
CAS No.: 1695959-28-4
VCID: VC11618621
InChI: InChI=1S/C10H12BrFO2/c1-6(13)10(14)5-7-2-3-9(12)8(11)4-7/h2-4,6,10,13-14H,5H2,1H3
SMILES:
Molecular Formula: C10H12BrFO2
Molecular Weight: 263.10 g/mol

1-(3-bromo-4-fluorophenyl)butane-2,3-diol

CAS No.: 1695959-28-4

Cat. No.: VC11618621

Molecular Formula: C10H12BrFO2

Molecular Weight: 263.10 g/mol

Purity: 90

* For research use only. Not for human or veterinary use.

1-(3-bromo-4-fluorophenyl)butane-2,3-diol - 1695959-28-4

Specification

CAS No. 1695959-28-4
Molecular Formula C10H12BrFO2
Molecular Weight 263.10 g/mol
IUPAC Name 1-(3-bromo-4-fluorophenyl)butane-2,3-diol
Standard InChI InChI=1S/C10H12BrFO2/c1-6(13)10(14)5-7-2-3-9(12)8(11)4-7/h2-4,6,10,13-14H,5H2,1H3
Standard InChI Key WBRDJYHTNLQLPO-UHFFFAOYSA-N
Canonical SMILES CC(C(CC1=CC(=C(C=C1)F)Br)O)O

Introduction

Structural and Stereochemical Characteristics

The compound features a butane-2,3-diol backbone substituted at the 1-position with a 3-bromo-4-fluorophenyl group. The presence of hydroxyl groups at the 2 and 3 positions introduces stereochemical complexity, analogous to 2,3-butanediol derivatives. For example, 2,3-butanediol exists as three stereoisomers: two enantiomers (levo- and dextro-) and a meso form . Similarly, 1-(3-bromo-4-fluorophenyl)butane-2,3-diol may exhibit stereoisomerism depending on the configuration of its hydroxyl groups.

The meso isomer of 2,3-butanediol is notable for its industrial use in polyurethane synthesis , suggesting that the meso form of the target compound could have comparable applications. The bromo and fluoro substituents on the aromatic ring enhance electron-withdrawing effects, potentially influencing reactivity in cross-coupling reactions or catalytic processes.

Synthetic Pathways and Precursors

Bromo-Fluoro Aromatic Intermediates

The synthesis of 3-bromo-4-fluorobenzaldehyde, as described in CN109912396B, provides a foundational approach for generating bromo-fluoro aromatic intermediates . This method avoids toxic bromine gas by using sodium bromide, hydrochloric acid, and sodium hypochlorite under ultrasonic conditions, achieving a 91.9% yield . Adapting this protocol, 3-bromo-4-fluorobenzaldehyde could serve as a precursor for the target diol via reduction or Grignard reactions.

For instance, 2-bromo-4'-fluoroacetophenone (CAS 403-29-2) is synthesized via Friedel-Crafts acylation of fluorobenzene with bromoacetyl chloride . A similar strategy could alkylate the aromatic ring before introducing the diol moiety.

Diol Formation Strategies

The hydrolysis of epoxides is a common route to vicinal diols. For 2,3-butanediol, hydrolysis of 2,3-epoxybutane yields stereoisomers dependent on the epoxide’s configuration . Applying this to the target compound, a bromo-fluoro-substituted epoxide could undergo acid- or base-catalyzed ring-opening to form the diol. Alternatively, microbial fermentation—used industrially for 2,3-butanediol production —might be explored for enantioselective synthesis.

Physicochemical Properties

While experimental data for 1-(3-bromo-4-fluorophenyl)butane-2,3-diol is unavailable, properties can be extrapolated from analogs:

PropertyEstimated Value/DescriptionBasis
Molecular FormulaC₁₀H₁₁BrFO₂Structural analysis
Molecular Weight275.10 g/molSum of atomic masses
LogP~2.5–3.0Comparison to
SolubilityLow in water; soluble in organicsHydroxyl and aryl groups
StabilitySensitive to oxidationDiol functionality

The bromine and fluorine atoms increase molecular polarity and may enhance binding affinity in biological systems, as seen in fluorinated pharmaceuticals .

Challenges and Future Directions

  • Stereocontrol: Achieving enantiopure synthesis requires chiral catalysts or biocatalysts, as demonstrated in 2,3-butanediol fermentation .

  • Toxicity: Brominated compounds often pose environmental risks. Green chemistry approaches, such as the ultrasonic method in , should be prioritized.

  • Characterization: Advanced techniques like X-ray crystallography or NMR spectroscopy are needed to resolve stereochemistry and confirm structure.

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